Dipotassium aquapentachloroiridate(2-)

electrochemistry redox potential oxidizing strength

Commercial IrCl₃·xH₂O introduces batch-to-batch variability due to mixed chloro-aquo species, while K₃IrCl₆ is substitution-inert (aquation rate: 3.40 × 10⁻⁵ s⁻¹). This well-defined, single-component intermediate solves both limitations. - Pre-installed labile aqua ligand enables direct nitrile substitution without slow pre-equilibrium - Precise (OC-6-21) configuration with validated crystal structure (orthorhombic Pnma) - Controlled speciation via Cl⁻ anation (K = 12 M), inaccessible with ill-defined hydrates

Molecular Formula Cl5H2IrK2O
Molecular Weight 465.7 g/mol
CAS No. 28235-15-6
Cat. No. B13740110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium aquapentachloroiridate(2-)
CAS28235-15-6
Molecular FormulaCl5H2IrK2O
Molecular Weight465.7 g/mol
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir+3]
InChIInChI=1S/5ClH.Ir.2K.H2O/h5*1H;;;;1H2/q;;;;;+3;2*+1;/p-5
InChIKeySHXXOSBLSMPKKB-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Aquapentachloroiridate(2-) (CAS 28235-15-6): Compound Class and Baseline Characteristics for Scientific Procurement


Dipotassium aquapentachloroiridate(2-) (K₂[IrCl₅(H₂O)]) is an iridium(III) coordination complex featuring a pseudooctahedral [Ir(H₂O)Cl₅]²⁻ anion with a single aqua ligand oriented trans to one chloride in the (OC-6-21) configuration [1]. The compound is a member of the broader M₂[IrLCl₅] family (M = K, NH₄, Rb, Cs; L = H₂O, NH₃) and crystallizes in the orthorhombic Pnma space group (a = 13.58 Å, b = 9.26 Å, c = 7.16 Å) [1]. It serves as a well-defined, isolable intermediate in the iridium(III) chloro-aquo equilibrium system and is frequently employed as a synthetic entry point for further ligand substitution chemistry [2].

Pre-installed labile aqua ligand for direct substitution
Crystallographically defined coordination geometry
Predictable substitution kinetics via well-characterized rates

Why Generic Iridium(III) Chloride Sources Cannot Replace Dipotassium Aquapentachloroiridate(2-) in Demand-Sensitive Applications


Iridium(III) chloride hydrates (IrCl₃·xH₂O) and potassium hexachloroiridate(III) (K₃IrCl₆) are the most common iridium(III) feedstocks, yet they fail to deliver the specific combination of a pre-installed labile aqua ligand and the precise chloride coordination environment that K₂[IrCl₅(H₂O)] provides. The hexachloroiridate(III) anion is substitution-inert, with an aquation rate constant nearly 30-fold slower than that required for rapid derivatization, while commercial IrCl₃·xH₂O is a mixture of ill-defined chloro-aquo species that introduces batch-to-batch variability in subsequent synthetic steps [1]. The aquapentachloroiridate complex offers a kinetically well-characterized, single-component intermediate with a predictable substitution profile that generic sources cannot replicate [2].

vs. K₃IrCl₆ (hexachloroiridate)
Substitution-inert; aquation pre-equilibrium may be markedly slower, limiting direct derivatization.
vs. IrCl₃·xH₂O (commercial chloride)
Ill-defined chloro-aquo mixture may introduce batch-to-batch variability in subsequent synthetic steps.

Quantitative Differentiation Evidence for Dipotassium Aquapentachloroiridate(2-) Relative to Comparator Iridium Complexes


Formal Redox Potential of the Ir(IV)/Ir(III) Couple: Aquapentachloroiridate vs. Hexachloroiridate

The formal potential of the [IrCl₅(H₂O)]⁻/[IrCl₅(H₂O)]²⁻ couple is 1.07 ± 0.01 V vs. SHE in 0.2 M HCl, which is 162 mV more positive than the [IrCl₆]²⁻/[IrCl₆]³⁻ couple measured at 0.908 ± 0.003 V under identical conditions [1]. This quantitative shift demonstrates that the aquapentachloroiridate(IV) species is a significantly stronger one-electron oxidant than hexachloroiridate(IV).

Redox potential (Ir(IV)/Ir(III))
Head-to-head
1.07 V vs. 0.908 V (Δ +0.162 V)
Supports oxidation studies with higher thermodynamic driving force
0.2 M HCl, 28 °C; glassy-carbon indicator electrode
electrochemistry redox potential oxidizing strength

Aquation Rate Constants: Kinetic Inertness of Aquapentachloroiridate(III) vs. Hexachloroiridate(III)

At 25 °C and μ = 0.130 M in 0.1 M HClO₄, the first-order rate constant for aquation of [IrCl₅(H₂O)]²⁻ is k₂ = (0.119 ± 0.003) × 10⁻⁵ s⁻¹, whereas the aquation rate constant for [IrCl₆]³⁻ under the same conditions is k₁ = (3.40 ± 0.05) × 10⁻⁵ s⁻¹ [1]. This corresponds to a 28.6-fold slower aquation for the aquapentachloro species.

Aquation rate constant
Head-to-head
28.6× slower aquation vs. [IrCl₆]³⁻
Retains defined coordination sphere longer during solution workflows
k₂ = 0.119×10⁻⁵ s⁻¹; 25 °C, 0.1 M HClO₄
kinetics aquation ligand substitution stability

Chloride Anation Kinetics and Equilibrium Constant for the Interconversion of Aquapentachloro and Hexachloro Species

The pseudo-first-order rate constant for chloride anation of [IrCl₅(H₂O)]²⁻ to form [IrCl₆]³⁻ at 25 °C in 1.0 M HCl (μ = 1.030 M) is k₋₁′ = (0.133 ± 0.003) × 10⁻⁵ s⁻¹, with an activation energy of 28.24 ± 1.03 kcal mol⁻¹ [1]. The overall equilibrium constant for the reaction [IrCl₅(H₂O)]²⁻ + Cl⁻ ⇌ [IrCl₆]³⁻ + H₂O is K = 12 M at 25 °C and μ = 1.030 M, favoring hexachloro formation under high chloride conditions [2]. These parameters allow quantitative prediction of speciation as a function of chloride concentration and temperature.

Chloride anation & equilibrium
Context-dependent
K = 12 M at 25 °C, μ = 1.03 M
Enables speciation control by adjusting chloride concentration
Anation rate k₋₁′ = 0.133×10⁻⁵ s⁻¹ (1.0 M HCl)
anation kinetics equilibrium constant chloride ligand exchange

Synthetic Utility as a Stoichiometric Precursor for Nitrile Complexes: Clean Formation of [IrCl₅(CH₃CN)]²⁻

The reaction of [IrCl₅(H₂O)]²⁻ with acetonitrile proceeds cleanly to yield K₂[IrCl₅(CH₃CN)]·2H₂O as an isolable product, as confirmed by isolation and X-ray characterization [1]. The experimental rate constants for this substitution show a non-constant order with respect to acetonitrile concentration, attributed to preferential solvation of the iridium complex by acetonitrile in water-acetonitrile mixtures [2]. This contrasts with [IrCl₆]³⁻, which does not undergo direct nitrile substitution under comparable conditions due to its kinetic inertness; aquation to generate the aquapentachloro intermediate is a prerequisite for such reactivity.

Nitrile complex synthesis
Reported
Direct substitution confirmed; K₂[IrCl₅(CH₃CN)]·2H₂O isolated
Enables single-step synthesis of nitrile complexes without pre-equilibrium
Reaction with CH₃CN; product characterized by X-ray
synthetic chemistry nitrile complexes precursor ligand substitution

Crystal Structure Defining the Coordination Geometry: Axial vs. Equatorial Bond Length Asymmetry in [IrCl₅(H₂O)]²⁻

Single-crystal X-ray diffraction of K₂[Ir(H₂O)Cl₅] reveals a distorted octahedral geometry with the axial Ir–Cl bond (2.322(2) Å) significantly shorter than the equatorial Ir–Cl bonds (2.346(2)–2.360(2) Å), and an Ir–O bond length of 2.090(4) Å [1]. This trans influence of the aqua ligand is structurally analogous across the M₂[Ir(H₂O)Cl₅] series (M = K, NH₄, Rb, Cs) but the potassium salt crystallizes in the orthorhombic Pnma space group with unit cell parameters a = 13.58 Å, b = 9.26 Å, c = 7.16 Å, which differs from the triclinic structure of the cesium analog [1][2]. The well-defined geometry enables precise computational modeling and spectroscopic interpretation.

Coordination geometry
Class-level
Ir–Cl_axial 2.322 Å; Ir–Cl_eq 2.346–2.360 Å; Ir–O 2.090 Å
Provides precise structural parameters for computational and spectroscopic benchmarking
Orthorhombic Pnma; K salt crystal packing distinct from Cs analog
crystallography bond lengths coordination geometry structural differentiation

Validated Application Scenarios for Dipotassium Aquapentachloroiridate(2-) Based on Quantitative Differentiation Evidence


Precursor for Stoichiometric Synthesis of Iridium(III) Nitrile and Isonitrile Complexes

The labile aqua ligand in [IrCl₅(H₂O)]²⁻ undergoes direct substitution with nitriles such as acetonitrile to yield [IrCl₅(RCN)]²⁻ complexes cleanly [1]. Unlike [IrCl₆]³⁻, which requires a slow pre-equilibrium aquation step (k₁ = 3.40 × 10⁻⁵ s⁻¹) before substitution can occur, the aquapentachloro complex reacts directly, significantly streamlining synthetic protocols. This makes K₂[IrCl₅(H₂O)] the preferred iridium(III) starting material for preparing nitrile-bearing iridium complexes used in further ligand elaboration.

One-Electron Oxidant with Precisely Calibrated Redox Potential for Outer-Sphere Electron Transfer Studies

With a formal redox potential of 1.07 V vs. SHE (162 mV higher than [IrCl₆]²⁻/[IrCl₆]³⁻), the [IrCl₅(H₂O)]⁻/[IrCl₅(H₂O)]²⁻ couple provides a stronger thermodynamic driving force for oxidation reactions [1]. This is valuable in mechanistic electron-transfer studies where varying the oxidant strength while maintaining the chloroiridate framework allows isolation of driving-force effects from inner-sphere reorganization contributions.

Well-Defined Iridium(III) Intermediate for Speciation-Controlled Catalysis and Photochemistry

The equilibrium constant K = 12 M for the Cl⁻ anation reaction allows precise control over the [IrCl₅(H₂O)]²⁻ / [IrCl₆]³⁻ distribution by adjusting chloride concentration [1]. In photochemical and catalytic applications where the identity of the iridium(III) resting state influences selectivity, K₂[IrCl₅(H₂O)] enables entry into a controlled speciation regime that is unattainable with commercial IrCl₃·xH₂O, which contains a mixture of chloro-aquo species.

Crystallographically Characterized Standard for Spectroscopic and Computational Benchmarking

The high-resolution crystal structure of K₂[Ir(H₂O)Cl₅] provides unambiguous bond-length parameters (Ir–Cl_axial = 2.322(2) Å; Ir–Cl_eq = 2.346–2.360(2) Å; Ir–O = 2.090(4) Å) and a defined orthorhombic Pnma lattice [1]. These data make the compound an ideal standard for benchmarking computational methods (e.g., DFT geometry optimizations) and for calibrating X-ray absorption and vibrational spectroscopic measurements on iridium(III) chloro-aquo systems.

Application
Selection Property
Validation Focus
Nitrile complex synthesis
Direct substitution via labile aqua ligand
Reaction efficiency vs. inert precursors
Outer-sphere electron transfer studies
Calibrated redox potential framework
Driving-force vs. reorganization contribution
Speciation-controlled catalysis
Chloride-dependent equilibrium control
Resting-state identity under varied [Cl&supmin;]
Spectroscopic/computational benchmarking
High-resolution crystal structure parameters
DFT geometry optimization and X-ray absorption calibration
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